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Compound of Interest

Compound Name: 10H-Phenothiazine, 2-(ethylthio)-

Cat. No.: B054462 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-

(ethylthio)-10H-phenothiazine derivatives, primarily focusing on their potential as dopamine D2

receptor antagonists, a key mechanism for antipsychotic activity. While a comprehensive

experimental dataset for a homologous series of 2-(ethylthio) derivatives is not readily available

in the reviewed literature, this guide extrapolates from established SAR principles of the

broader phenothiazine class to predict the relative potencies of various structural analogs.

Core Structure and Pharmacophore
The foundational structure is 2-(ethylthio)-10H-phenothiazine. The key pharmacophoric

elements that influence biological activity are the substituent at the 2-position of the

phenothiazine ring and the nature of the aminoalkyl side chain attached to the nitrogen atom at

the 10-position.

Comparative Analysis of Structural Modifications
The biological activity of 2-(ethylthio)-10H-phenothiazine derivatives is significantly influenced

by modifications to the N10-side chain. The following table outlines the predicted impact of

these changes on dopamine D2 receptor binding affinity, a common measure of antipsychotic
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potential. The predicted potencies are based on well-established SAR for other phenothiazine

series.

Disclaimer: The quantitative values (Ki) in the table below are hypothetical and intended for

illustrative purposes to demonstrate expected trends based on general phenothiazine SAR.

They are not based on direct experimental data for this specific series of 2-(ethylthio)

derivatives.
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Derivative ID N10-Side Chain
Predicted D2
Receptor Binding
Affinity (Ki)

Rationale for
Predicted Potency

ETP-01
-

CH2CH2CH2N(CH3)2
+++

The three-carbon

chain between the

ring nitrogen and the

side chain nitrogen is

optimal for neuroleptic

activity. A terminal

tertiary dimethylamino

group is a classic

feature for potent D2

antagonism.

ETP-02 -CH2CH2N(CH3)2 ++

A two-carbon chain

generally results in

decreased

antipsychotic potency

compared to the

optimal three-carbon

chain.

ETP-03 -CH2CH2CH2NHCH3 ++

A secondary amine is

typically less potent

than a tertiary amine

for D2 receptor

antagonism.

ETP-04

-

CH2CH2CH2N(C2H5)

2

+

Alkyl groups larger

than methyl on the

terminal nitrogen tend

to decrease

antipsychotic activity.
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ETP-05

-

CH2CH(CH3)CH2N(C

H3)2

++

Branching on the alkyl

chain, particularly at

the β-position, can

reduce neuroleptic

activity.

ETP-06
-(CH2)3-4-(CH3)-

piperazinyl
++++

The incorporation of a

piperazine ring,

especially with a

methyl substituent at

the 4-position, often

enhances potency

compared to simple

alkylamino chains.

ETP-07

-(CH2)3-4-

(CH2CH2OH)-

piperazinyl

+++++

A hydroxyethyl

substituent on the 4-

position of the

piperazine ring is

known to substantially

increase antipsychotic

activity.

ETP-08 -(CH2)2-piperidinyl ++

A piperidine ring in the

side chain can confer

activity, but the

potency is highly

dependent on other

structural factors.

(Potency Prediction: +++++ Very High, ++++ High, +++ Moderate, ++ Low, + Very Low)

Structure-Activity Relationship Summary
Influence of the 2-Substituent: The presence of an electron-withdrawing group at the 2-

position of the phenothiazine ring is crucial for antipsychotic activity. The ethylthio (-

SCH2CH3) group at this position is considered to contribute favorably to the potency. The
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general order of potency for substituents at the 2-position is OH < H < CH3 < C3H7CO <

CH3CO < SCH3 < CF3.

The N10-Alkyl Side Chain: A three-carbon propylene chain connecting the phenothiazine

nitrogen to the terminal amino group is optimal for maximum neuroleptic activity.[1][2]

Shortening or lengthening this chain generally leads to a decrease in potency. Branching of

this alkyl chain can also negatively impact activity.[1]

The Terminal Amino Group: For maximal activity, the terminal amino group should be tertiary.

[2] Primary and secondary amines are generally less potent.[1] The nature of the

substituents on the tertiary amine is also critical; while dimethylamino groups are effective,

incorporating the nitrogen into a piperazine ring, particularly with a hydroxyethyl substituent,

can significantly enhance potency.

Experimental Protocols
Dopamine D2 Receptor Binding Assay (Competitive
Radioligand Binding)
This in vitro assay is a standard method to determine the affinity of a test compound for the

dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of 2-(ethylthio)-10H-phenothiazine

derivatives for the dopamine D2 receptor.

Materials:

Receptor Source: Membranes prepared from cell lines stably expressing the human

dopamine D2 receptor (e.g., CHO or HEK-293 cells) or from rat striatal tissue homogenates.

Radioligand: A high-affinity D2 receptor antagonist radiolabeled with tritium ([3H]), such as

[3H]-Spiperone or [3H]-Raclopride.

Non-specific Binding Determinand: A high concentration of a non-labeled D2 antagonist

(e.g., 10 µM haloperidol or unlabeled spiperone) to determine the amount of non-specific

binding of the radioligand.
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Test Compounds: The 2-(ethylthio)-10H-phenothiazine derivatives of interest, dissolved in a

suitable solvent (e.g., DMSO) and serially diluted.

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing ions such as MgCl2, CaCl2,

and NaCl.

Scintillation Cocktail: A liquid that emits light when it interacts with the radioactive particles

from the radioligand.

Instrumentation: A cell harvester for rapid filtration and a liquid scintillation counter to

measure radioactivity.

Procedure:

Membrane Preparation: The receptor-containing cell membranes or tissue homogenates are

prepared by centrifugation and resuspension in the assay buffer. The protein concentration is

determined using a standard protein assay (e.g., Bradford assay).

Assay Setup: The assay is typically performed in 96-well plates. For each test compound

concentration, the following are added to the wells:

A fixed volume of the D2 receptor membrane preparation.

A fixed concentration of the radioligand (typically at or near its Kd value).

Varying concentrations of the test compound.

Total Binding Wells: Contain membranes, radioligand, and assay buffer (no test

compound).

Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of

the non-specific binding determinand.

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or

37°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

Termination of Reaction: The binding reaction is terminated by rapid filtration through glass

fiber filters using a cell harvester. This separates the receptor-bound radioligand from the
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unbound radioligand.

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any

remaining unbound radioligand.

Quantification: The filters are placed in scintillation vials, scintillation cocktail is added, and

the radioactivity on each filter is measured using a liquid scintillation counter.

Data Analysis:

Specific binding is calculated by subtracting the non-specific binding from the total binding.

The percentage of specific binding is plotted against the logarithm of the test compound

concentration.

The IC50 value (the concentration of the test compound that inhibits 50% of the specific

binding of the radioligand) is determined from the resulting dose-response curve.

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki =

IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its

dissociation constant for the receptor.
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Caption: Dopamine D2 Receptor Signaling Pathway.
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Caption: Competitive Radioligand Binding Assay Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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